2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine
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Overview
Description
2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C7H8F3N3 It is characterized by the presence of a hydrazinyl group, a methyl group, and a trifluoromethyl group attached to a pyridine ring
Mechanism of Action
Target of Action
Similar compounds have been used as reactants in the preparation of aminopyridines through amination reactions .
Mode of Action
It is known that similar compounds act as reactants in amination reactions to prepare aminopyridines .
Biochemical Pathways
It is known that similar compounds are involved in the preparation of aminopyridines through amination reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine typically involves the reaction of 2-chloro-6-methyl-4-(trifluoromethyl)pyridine with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the substitution of the chlorine atom by the hydrazinyl group, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can react with the trifluoromethyl group under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group can yield azo compounds, while reduction can produce hydrazones .
Scientific Research Applications
2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity.
Industry: It is used in the development of agrochemicals and materials science
Comparison with Similar Compounds
- 2-Hydrazinyl-4-methyl-6-(trifluoromethyl)pyridine
- 2-Hydrazino-4-(trifluoromethyl)pyrimidine
- 1-[6-Methyl-4-(trifluoromethyl)-2-pyridyl]hydrazine
Comparison: Compared to similar compounds, 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of the trifluoromethyl group imparts distinct electronic properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
[6-methyl-4-(trifluoromethyl)pyridin-2-yl]hydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3/c1-4-2-5(7(8,9)10)3-6(12-4)13-11/h2-3H,11H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJJCIYNRRPIGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)NN)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379656 |
Source
|
Record name | 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22123-09-7 |
Source
|
Record name | 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 22123-09-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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